4-(METHOXYMETHYL)-6-METHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE
Overview
Description
4-(METHOXYMETHYL)-6-METHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE is a complex heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a methoxymethyl group, a methyl group, a nitrophenylmethylideneamino group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by the reaction of 2-cyano-3-(methoxymethyl)-6-methylthieno[2,3-b]pyridine with appropriate reagents under controlled conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Nitrophenylmethylideneamino Group: This step involves the condensation of the thienopyridine core with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the nitrophenylmethylideneamino group.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(METHOXYMETHYL)-6-METHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction Products: Amino derivatives.
Substitution Products: Substituted thienopyridine derivatives with various functional groups.
Scientific Research Applications
4-(METHOXYMETHYL)-6-METHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine
- 3-Amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones
- 3,6-Diaminothieno[2,3-b]pyridines
Uniqueness
4-(METHOXYMETHYL)-6-METHYL-3-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]THIENO[2,3-B]PYRIDINE-2-CARBONITRILE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(methoxymethyl)-6-methyl-3-[(4-nitrophenyl)methylideneamino]thieno[2,3-b]pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-7-13(10-25-2)16-17(15(8-19)26-18(16)21-11)20-9-12-3-5-14(6-4-12)22(23)24/h3-7,9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDKCTWGWSRCJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-])COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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